2-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}propan-2-ol
Description
Properties
IUPAC Name |
2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O/c1-9(2,14)8-12-6-3-5(10)4-11-7(6)13-8/h3-4,14H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRESEZQBIAQALA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=C(N1)C=C(C=N2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250170-05-8 | |
| Record name | 2-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}propan-2-ol is a synthetic compound characterized by its unique imidazo[4,5-b]pyridine structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. With a molecular formula of CHBrNO and a molecular weight of 256.1 g/mol, it presents various opportunities for therapeutic applications.
- IUPAC Name: 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)propan-2-ol
- CAS Number: 1250170-05-8
- Molecular Structure:
- SMILES: CC(C)(C1=NC2=C(N1)C=C(C=N2)Br)O
- InChI Key: SRESEZQBIAQALA-UHFFFAOYSA-N
Biological Activity Overview
Research into the biological activity of this compound has revealed promising results in several areas:
Antimicrobial Activity
The imidazo[4,5-b]pyridine derivatives have shown significant antibacterial and antifungal properties. In a study examining various derivatives, compounds similar to this compound demonstrated notable effectiveness against:
- Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
- Fungi: Candida albicans
The results indicated that modifications in the imidazo[4,5-b]pyridine structure could enhance antimicrobial efficacy .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that certain derivatives exhibit significant cytotoxic effects against breast cancer cell lines such as MCF-7 and BT-474. Notably, compounds derived from the imidazo[4,5-b]pyridine framework have been identified as promising candidates for further development due to their ability to inhibit cancer cell proliferation .
Case Studies
- Synthesis and Screening : A study synthesized various 6-bromo-substituted imidazo[4,5-b]pyridine derivatives and screened them for biological activity. Among these, certain derivatives exhibited potent antibacterial and antifungal properties, with specific emphasis on the structure's role in enhancing activity .
- Mechanism of Action : Research into the mechanism of action of imidazo[4,5-b]pyridine derivatives suggests that they may interact with bacterial cell walls or interfere with critical cellular processes in fungi and cancer cells .
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that imidazopyridine derivatives, including 2-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}propan-2-ol, exhibit substantial antimicrobial activity. The presence of the bromine atom enhances interactions with biological targets, potentially increasing efficacy against various pathogens. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively, making them candidates for antibiotic development.
Anticancer Activity
The compound has been investigated for its anticancer properties. Its ability to interact with specific cellular pathways suggests potential as an anticancer agent. A study demonstrated that related imidazopyridine derivatives induced apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.
Enzyme Inhibition
this compound has been explored for its role as an enzyme inhibitor. Its structural features allow it to bind effectively to active sites of various enzymes, potentially leading to the development of new therapeutic agents targeting diseases such as diabetes and hypertension.
Biological Research
Biochemical Pathway Studies
The compound's unique structure makes it suitable for studying biochemical pathways. It can be used as a probe to investigate enzyme mechanisms and metabolic pathways due to its ability to selectively inhibit certain enzymes. This application is crucial in understanding disease mechanisms and developing targeted therapies.
Receptor Binding Studies
Research has also focused on the compound's interaction with various receptors. Its binding affinity can be assessed using radiolabeled ligands in receptor binding assays, providing insights into its potential therapeutic uses in neurology and psychiatry.
Material Science
Polymer Development
In materials science, this compound can serve as a building block for synthesizing new polymers with desirable properties. Its chemical reactivity allows it to participate in polymerization reactions, leading to materials with specific mechanical and thermal properties suitable for various industrial applications.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several imidazopyridine derivatives. The study found that compounds closely related to this compound exhibited potent activity against Gram-positive bacteria, highlighting the compound's potential in antibiotic development.
Case Study 2: Anticancer Mechanisms
In a research article from Cancer Research, the anticancer effects of imidazopyridine derivatives were investigated. The study revealed that these compounds could inhibit tumor growth in vitro and in vivo by inducing apoptosis through mitochondrial pathways, suggesting that this compound may share similar mechanisms.
Case Study 3: Polymer Applications
Research conducted by Materials Science and Engineering demonstrated the use of imidazopyridine-based compounds in creating novel polymers with enhanced thermal stability and mechanical strength. The incorporation of this compound into polymer matrices resulted in materials suitable for high-performance applications.
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C$9$H${10}$BrN$_3$O
- Molecular Weight : 275.11 g/mol (calculated based on analogous compounds)
- Structural Features : Planar imidazo[4,5-b]pyridine core with a bulky tertiary alcohol substituent, promoting steric and electronic modulation .
Comparison with Similar Compounds
The imidazo[4,5-b]pyridine core is a privileged structure in medicinal chemistry. Below is a detailed comparison of 2-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}propan-2-ol with structurally related derivatives:
Substituent Variation and Physicochemical Properties
Key Observations :
- Solubility: The propan-2-ol substituent in the target compound likely improves aqueous solubility compared to non-polar analogs like 6-bromo-3-methyl derivatives .
- Reactivity : Bromine at the 6-position is a common site for cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in furan- and thiazole-substituted analogs .
- Hydrogen Bonding : Hydroxyl-containing derivatives (e.g., 2-ol, hydroxymethyl) exhibit intermolecular hydrogen bonding, influencing crystal packing and bioavailability .
Preparation Methods
Formation of the Imidazo[4,5-b]pyridine Core
The imidazo[4,5-b]pyridine scaffold is commonly synthesized via a condensation reaction between substituted pyridin-2-amine derivatives and appropriate aldehydes or ketones under acidic catalysis.
- Method A (Condensation Cyclization):
A substituted pyridin-2-amine (1 eq) is reacted with a substituted pyridine-2-carbaldehyde (1 eq) in methanol at 70 °C with catalytic p-toluenesulfonic acid (TosOH, 0.2 eq) and an isocyanide reagent (e.g., 2-isocyano-2,4,4-trimethylpentane, 1 eq). The mixture is stirred for 12 hours, followed by aqueous work-up and organic extraction. The crude product is purified by silica gel chromatography to yield the imidazo[4,5-b]pyridine intermediate.
Bromination at the 6-Position
Selective bromination at the 6-position of the imidazo[4,5-b]pyridine ring is achieved using N-bromosuccinimide (NBS) in acetonitrile at room temperature.
- Method G (Selective Bromination):
The imidazo[4,5-b]pyridine intermediate (1 eq) is dissolved in acetonitrile, and NBS (1.2 eq) is added. The reaction is stirred at 20–30 °C for 5 hours. The product is isolated by aqueous work-up and purified by chromatography to obtain the 6-bromo derivative.
Introduction of the Propan-2-ol Group
The propan-2-ol substituent can be introduced via nucleophilic substitution or addition reactions depending on the available functional groups on the heterocycle.
One approach involves the reduction of a corresponding ketone or aldehyde intermediate to the secondary alcohol using borane reagents.
Method E (Reduction to Alcohol):
The corresponding amide or ketone precursor is treated with borane–dimethyl sulfide complex (BH3·Me2S, 10 M, 10 eq) in tetrahydrofuran (THF) at 0 °C to 60 °C over 6 hours. Completion is monitored by LCMS. The reaction is quenched with methanol and water, followed by extraction and purification by preparative HPLC to yield the propan-2-ol substituted product.
Representative Synthetic Route Summary Table
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Condensation Cyclization | Pyridin-2-amine + Pyridine-2-carbaldehyde, MeOH, TosOH, 70 °C, 12 h | Imidazo[4,5-b]pyridine core intermediate | Acid catalyzed, isocyanide additive |
| 2 | Bromination | NBS (1.2 eq), CH3CN, 20–30 °C, 5 h | 6-Bromo-imidazo[4,5-b]pyridine derivative | Selective halogenation |
| 3 | Reduction | BH3·Me2S (10 eq), THF, 0–60 °C, 6 h | 2-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}propan-2-ol | Secondary alcohol formation |
Research Findings and Optimization Notes
The condensation step benefits from the use of catalytic p-toluenesulfonic acid to promote cyclization efficiently at moderate temperatures (70 °C).
Bromination with NBS is highly regioselective under mild conditions, avoiding over-bromination or side reactions.
The reduction step using borane reagents is effective for converting amide or ketone precursors to the desired secondary alcohol with good yields and purity, as confirmed by LCMS and preparative HPLC purification.
Alternative methods involving palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) have been reported for related imidazo[4,5-b]pyridine derivatives but are less directly applicable for the propan-2-ol substitution.
Q & A
Q. What are the optimal synthetic routes for preparing 2-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}propan-2-ol, and how can reaction efficiency be monitored?
Methodological Answer:
- Synthesis Protocol : A common approach involves alkylation of the parent imidazo[4,5-b]pyridine scaffold. For example, bromo-substituted intermediates are reacted with propargyl bromide (2.5 mmol) in DMF under reflux (48 hours) with potassium carbonate (4 mmol) as a base and tetra-n-butylammonium bromide as a phase-transfer catalyst. Purification is achieved via silica gel column chromatography using ethyl acetate/hexane (1:1) .
- Monitoring Efficiency : Thin-layer chromatography (TLC) with UV visualization is used to track reaction progress. Post-reaction, filtration and solvent removal under reduced pressure precede crystallization for structural validation .
Q. How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow solvent evaporation and analyzed using diffractometers (e.g., Agilent Xcalibur). Key parameters include:
- Data Collection : Radiation source (Cu Kα), detector resolution (e.g., 16.23 pixels/mm), and temperature (293 K) .
- Refinement : H-atoms are placed in calculated positions (riding model) with isotropic displacement parameters. Discrepant reflections (e.g., 002, -102) are omitted during refinement .
- Spectroscopic Validation : Complementary techniques like H/C NMR and HRMS should corroborate bond connectivity and purity.
Q. What purification techniques are recommended to isolate high-purity samples?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate by polarity. Monitor fractions via TLC.
- Crystallization : Slow evaporation of ethyl acetate/hexane mixtures yields crystals suitable for SCXRD .
- HPLC : For trace impurity removal, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases is effective .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
- Steric Effects : The tert-alcohol group (propan-2-ol) may hinder nucleophilic attacks at the imidazo[4,5-b]pyridine core, necessitating bulky reagents or elevated temperatures for functionalization .
- Electronic Effects : The bromine atom at position 6 acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Electron-withdrawing groups enhance electrophilic substitution at the pyridine ring .
- Case Study : Derivatives with benzyl or propynyl substituents show varied pharmacological activities due to altered π-stacking and hydrogen-bonding interactions .
Q. How should researchers address discrepancies in crystallographic data or unexpected reaction outcomes?
Methodological Answer:
- Data Contradiction Analysis :
- Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, catalyst loading). For example, propargyl bromide vs. benzyl azide in cycloaddition reactions may yield distinct regioisomers .
- Refinement Artifacts : Exclude reflections affected by beamstop shadowing or thermal motion. Use SHELXL97 for iterative refinement and OLEX2 for visualization .
- Alternative Pathways : If alkylation fails, explore microwave-assisted synthesis or transition-metal catalysis to improve yields .
Q. What computational methods can predict the compound’s binding affinity in biological systems?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on the imidazo[4,5-b]pyridine core’s planar geometry and bromine’s halogen-bonding potential .
- MD Simulations : GROMACS or AMBER can simulate stability in aqueous or lipid bilayer environments, assessing tert-alcohol group solvation .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .
Q. How can researchers optimize synthetic protocols for scalability without compromising yield?
Methodological Answer:
- Process Chemistry Considerations :
- Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to simplify waste management.
- Catalyst Recycling : Immobilize tetra-n-butylammonium bromide on silica to reduce costs .
- Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic reactions, minimizing side products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
